molecular formula C10H19NO B3273787 1-(tert-butyl)-4-methylpiperidin-3-one CAS No. 59554-86-8

1-(tert-butyl)-4-methylpiperidin-3-one

Cat. No.: B3273787
CAS No.: 59554-86-8
M. Wt: 169.26 g/mol
InChI Key: YKYYRENVLBAHKM-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-4-methylpiperidin-3-one is an organic compound belonging to the piperidine family. This compound is characterized by a piperidine ring substituted with a tert-butyl group at the first position and a methyl group at the fourth position. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-4-methylpiperidin-3-one can be synthesized through several methods. One common approach involves the alkylation of piperidin-3-one with tert-butyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can further optimize the reaction conditions, reducing the reaction time and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-4-methylpiperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

1-(tert-Butyl)-4-methylpiperidin-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the development of new catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-methylpiperidin-3-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(tert-Butyl)-4-methylpiperidin-3-one can be compared with other piperidine derivatives such as:

  • 1-(tert-Butyl)-4-ethylpiperidin-3-one
  • 1-(tert-Butyl)-4-isopropylpiperidin-3-one
  • 1-(tert-Butyl)-4-phenylpiperidin-3-one

Uniqueness: The presence of the tert-butyl group at the first position and the methyl group at the fourth position imparts unique steric and electronic properties to this compound. These properties influence its reactivity and interaction with other molecules, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

1-tert-butyl-4-methylpiperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-8-5-6-11(7-9(8)12)10(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYYRENVLBAHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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